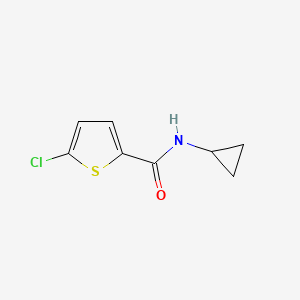![molecular formula C16H17NO3 B7533543 N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)
N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as BDHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDHC is a bicyclic compound that contains a benzodioxole ring, which is known for its pharmacological properties. In
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its pharmacological effects by binding to the sigma-1 receptor, which is located in various tissues such as the brain, heart, and liver. Binding of this compound to the sigma-1 receptor results in the modulation of various cellular processes such as calcium signaling, protein synthesis, and stress response. This compound has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various cognitive and motor functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for studying the function of this receptor. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, such as exploring its potential therapeutic applications in various neurological disorders, studying its mechanism of action in more detail, and developing more potent and selective analogs of this compound. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be crucial for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound exerts its pharmacological effects by binding to the sigma-1 receptor, which is involved in modulating various cellular processes such as ion channel regulation, calcium signaling, and stress response. Although there are some limitations in using this compound in lab experiments, its high affinity for the sigma-1 receptor makes it a potent and selective ligand for studying the function of this receptor. Further research on this compound is needed to fully understand its potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves a multi-step process that begins with the conversion of safrole to isosafrole. Isosafrole is then converted to the key intermediate, 1,2-methylenedioxy-4-(propen-1-yl)benzene, which is subsequently reacted with cyclohexene to form this compound. The final product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein involved in modulating various cellular processes such as ion channel regulation, calcium signaling, and stress response. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(13-6-10-1-3-12(13)5-10)17-8-11-2-4-14-15(7-11)20-9-19-14/h1-4,7,10,12-13H,5-6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENRISJKSAEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)


![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)







